



Application Note: Disiamylborane-Mediated Hydroboration-Oxidation for Regioselective Alcohol Synthesis

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Compound of Interest		
Compound Name:	Disiamylborane	
Cat. No.:	B086530	Get Quote

Abstract

This application note provides a detailed experimental protocol for the regioselective conversion of a terminal alkene to a primary alcohol using **disiamylborane**-mediated hydroboration-oxidation. **Disiamylborane**, a sterically hindered dialkylborane, exhibits exceptional regioselectivity for the anti-Markovnikov hydration of less substituted double bonds. The procedure outlines the in situ preparation of **disiamylborane**, followed by the hydroboration of 1-octene and subsequent oxidation to yield 1-octanol. This method is particularly advantageous for minimizing the formation of isomeric alcohol byproducts, a common issue with less selective hydroborating agents.[1]

Introduction

Hydroboration-oxidation is a fundamental two-step reaction in organic synthesis that converts alkenes into alcohols.[2][3] The reaction proceeds with syn-addition of the hydroborating agent across the double bond, and the subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in an overall anti-Markovnikov addition of water.[2][3]

While borane (BH₃) is a common hydroborating agent, its reaction with terminal alkenes can lead to a mixture of primary and secondary alcohols.[1] To enhance regioselectivity, sterically hindered boranes are employed. **Disiamylborane** (bis(1,2-dimethylpropyl)borane), abbreviated as Sia₂BH, is a highly effective reagent for this purpose.[1] Its significant steric bulk directs the



boron atom almost exclusively to the terminal carbon of a 1-alkene, leading to the formation of the primary alcohol with high purity after oxidation.[1] **Disiamylborane** is typically prepared in situ by the reaction of a borane-tetrahydrofuran complex (BH₃·THF) with two equivalents of 2-methyl-2-butene.[1][4][5] Due to its thermal instability, freshly prepared solutions of **disiamylborane** are recommended for use.

This protocol provides a comprehensive, step-by-step procedure for the hydroboration-oxidation of 1-octene to 1-octanol using **disiamylborane**, complete with quantitative data and a detailed workflow.

Experimental Protocol

This protocol is based on the successful synthesis of 1-octanol from 1-octene as detailed in Organic Syntheses.[1] All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

Part 1: In Situ Preparation of Disiamylborane

- Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.
- Reagent Charging: Flush the apparatus with dry nitrogen. Charge the flask with 92 mL (0.11 mole) of a 1.2 M solution of borane in tetrahydrofuran (BH₃·THF).
- Cooling: Cool the flask to below 10°C using an ice bath.
- Addition of 2-Methyl-2-butene: Add a solution of 15.4 g (0.220 mole) of 2-methyl-2-butene in 40 mL of anhydrous tetrahydrofuran (THF) to the addition funnel.
- Reaction: Add the 2-methyl-2-butene solution dropwise to the stirred BH₃·THF solution over a period of 30 minutes, maintaining the internal temperature below 10°C.
- Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours
 to ensure the complete formation of disiamylborane. The resulting solution is used directly
 in the next step.



Part 2: Hydroboration of 1-Octene

- Alkene Addition: To the freshly prepared disiamylborane solution from Part 1, add a solution of 11.2 g (0.100 mole) of 1-octene in 20 mL of anhydrous THF via the addition funnel.
- Temperature Control: Add the 1-octene solution dropwise over 30 minutes, maintaining the reaction temperature below 20°C with the ice bath.
- Reaction Completion: After the addition, remove the ice bath and continue to stir the reaction mixture for 1 hour at room temperature.

Part 3: Oxidation of the Organoborane

- Cooling: Cool the stirred solution of the organoborane intermediate to below 10°C using an ice bath.
- Base Addition: Carefully add 34 mL (0.10 mole) of 3 M aqueous sodium hydroxide (NaOH) solution.
- Oxidant Addition: Add 36 mL (0.35 mole) of 30% hydrogen peroxide (H₂O₂) dropwise. The
 rate of addition should be controlled to maintain the reaction temperature between 30-35°C.
 This step is exothermic.
- Stirring: Once the H₂O₂ addition is complete, stir the mixture at room temperature for 1.5 hours.

Part 4: Workup and Purification

- Extraction: Transfer the reaction mixture to a separatory funnel and extract with 100 mL of diethyl ether.
- Washing: Wash the ether extract with four 100-mL portions of water to remove inorganic byproducts.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or Drierite.
- Solvent Removal: Filter off the drying agent and remove the solvent on a rotary evaporator.



• Purification: The residue contains the desired 1-octanol and the byproduct 3-methyl-2-butanol (from the "siamyl" groups). Purify the 1-octanol by fractional distillation. Collect the fraction boiling at 182-186°C. The expected yield is 65-70%.

Data Presentation

The following table summarizes the quantitative data for the experimental protocol described above.



Step	Reage nt/Mat erial	Molec ular Weight (g/mol)	Amou nt (moles)	Volum e (mL)	Mass (g)	Conce ntratio n (M)	Reacti on Time	Tempe rature (°C)
Part 1	Borane- THF solution	-	0.11	92	-	1.2	-	< 10
2- Methyl- 2- butene	70.13	0.220	~21.6	15.4	-	30 min (additio n)	< 10	
Anhydr ous THF	72.11	-	40	-	-	2 hours (stirring	< 10	-
Part 2	1- Octene	112.21	0.100	~15.5	11.2	-	30 min (additio n)	< 20
Anhydr ous THF	72.11	-	20	-	-	1 hour (stirring)	Room Temp.	
Part 3	3 M Sodium Hydroxi de	40.00	0.10	34	-	3	-	< 10 (initial)
30% Hydrog en Peroxid e	34.01	0.35	36	-	-	Dropwis e	30 - 35	
1.5 hours	Room Temp.							_



(stirring								
Part 4	Diethyl Ether	74.12	-	100	-	-	-	Room Temp.
Water	18.02	-	4 x 100	-	-	-	Room Temp.	_
Product	1- Octanol	130.23	0.065 - 0.070 (expect ed)	-	8.5 - 9.1 (expect ed)	-	-	

Visualizations

Experimental Workflow Diagram



Part 1: Disiamylborane Preparation 1. Charge BH3-THF in dry flask under N2 2. Add 2-methyl-2-butene in THF dropwise 3. Stir at <10°C for 2h Use directly Part 2: Hydroboration 4. Add 1-octene in THF dropwise to Sia2BH solution 5. Stir at RT for 1h Part 3: Oxidation 6. Add 3M NaOH 7. Add 30% H2O2 dropwise 30-35°C 8. Stir at RT for 1.5h Part 4: Workup & Purification 9. Extract with Et2O 10. Wash with H2O 12. Evaporate solvent

Disiamylborane-Mediated Hydroboration-Oxidation Workflow

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Caption: Workflow for the synthesis of 1-octanol via disiamylborane hydroboration-oxidation.



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